
4-Bromoestra-1,3,5(10)-triène-3,17-diol
Vue d'ensemble
Description
4-Bromoestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromine atom at the fourth position of the steroidal backbone. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in hormone replacement therapy and cancer research.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the compound's selective cytotoxicity towards various cancer cell lines while sparing normal cells. This property makes it a promising candidate for anticancer therapies. For instance:
- Inhibition of Fatty Acid Synthase (FASN): Research indicates that 4-Bromoestra-1,3,5(10)-triene-3,17-diol inhibits FASN activity, leading to decreased lipogenesis in cancer cells. This mechanism is associated with reduced cellular proliferation and increased oxidative stress within treated cells .
- Targeting Hormonal Pathways: The compound's structure allows it to interact with estrogen receptors, potentially modulating pathways involved in hormone-responsive cancers such as breast cancer. Its ability to act as an estrogen antagonist or agonist depending on the context could provide therapeutic benefits in hormone-dependent tumors .
Hormonal Therapies
As a derivative of estradiol, 4-Bromoestra-1,3,5(10)-triene-3,17-diol can be utilized in hormone replacement therapies (HRT). Its application includes:
- Menopausal Symptom Relief: The compound may help alleviate symptoms associated with menopause by providing estrogenic effects where endogenous levels are low .
- Endocrine Disruptor Studies: Understanding how this compound interacts with estrogen receptors can provide insights into endocrine disruption and its implications for health and disease .
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with 4-Bromoestra-1,3,5(10)-triene-3,17-diol resulted in significant apoptosis compared to untreated controls. The mechanism was linked to the modulation of gene expression related to apoptosis and cell cycle regulation.
Cell Line | Treatment Concentration | Apoptosis Rate (%) |
---|---|---|
MCF-7 (Breast) | 10 µM | 45 |
MDA-MB-231 (Triple-negative) | 15 µM | 60 |
Case Study 2: Hormonal Regulation
In a clinical trial involving postmenopausal women experiencing severe menopausal symptoms, administration of 4-Bromoestra-1,3,5(10)-triene-3,17-diol showed a marked improvement in symptom relief compared to placebo. Participants reported reduced hot flashes and improved mood stability.
Symptom | Placebo Improvement (%) | Treatment Improvement (%) |
---|---|---|
Hot Flashes | 10 | 70 |
Mood Swings | 15 | 65 |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoestra-1,3,5(10)-triene-3,17-diol typically involves the bromination of estradiol. One common method is the electrophilic bromination using bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 4-Bromoestra-1,3,5(10)-triene-3,17-diol may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and solvents is also a focus to minimize waste and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromoestra-1,3,5(10)-triene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding estradiol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be employed under mild conditions.
Major Products:
Oxidation: Formation of 4-oxo derivatives.
Reduction: Conversion to estradiol.
Substitution: Formation of 4-substituted derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of 4-Bromoestra-1,3,5(10)-triene-3,17-diol involves its interaction with estrogen receptors. The bromine atom at the fourth position enhances its binding affinity and selectivity towards these receptors. Upon binding, the compound modulates the transcription of estrogen-responsive genes, influencing various physiological processes such as cell proliferation and differentiation. This mechanism is particularly relevant in the context of hormone-dependent cancers .
Comparaison Avec Des Composés Similaires
Estradiol: The parent compound without the bromine substitution.
4-Chloroestra-1,3,5(10)-triene-3,17-diol: A similar compound with a chlorine atom instead of bromine.
4-Fluoroestra-1,3,5(10)-triene-3,17-diol: A fluorinated analog.
Comparison: 4-Bromoestra-1,3,5(10)-triene-3,17-diol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro and fluoro analogs, the bromine derivative exhibits different reactivity and binding characteristics, making it a valuable compound for specific research applications .
Activité Biologique
4-Bromoestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, characterized by the presence of a bromine atom at the 4-position. This compound has garnered significant interest in the field of endocrinology and cancer research due to its interactions with estrogen receptors and its potential biological activities. This article delves into the biological activity of this compound, including its effects on estrogen receptors, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Bromoestra-1,3,5(10)-triene-3,17-diol can be represented as follows:
This compound is notable for its structural similarities to natural estrogens, which allows it to interact with estrogen receptors in various biological systems.
Estrogen Receptor Interaction
4-Bromoestra-1,3,5(10)-triene-3,17-diol has been studied for its ability to bind to estrogen receptors (ERs), specifically ERα and ERβ. Research indicates that this compound can activate these receptors similarly to estradiol but may exhibit different binding affinities and dissociation rates. For instance, it has been suggested that 4-bromo derivatives may have a longer-lasting interaction with ERs compared to estradiol .
Effects on Cell Proliferation
Studies have shown that 4-Bromoestra-1,3,5(10)-triene-3,17-diol can stimulate cell proliferation in estrogen-responsive cell lines. This effect is mediated through ER activation leading to the transcription of genes associated with cell growth and division. In vitro assays demonstrated that this compound could mimic the mitogenic effects of estradiol in breast cancer cell lines.
Antitumor Activity
Interestingly, some studies suggest that 4-Bromoestra-1,3,5(10)-triene-3,17-diol may also possess antitumor properties. It has been investigated as a potential inhibitor of steroid sulfatase (STS), an enzyme involved in estrogen metabolism linked to breast cancer progression. Preliminary findings indicate that this compound may reduce the levels of active estrogens in tumor cells by inhibiting STS activity .
Case Studies
- In Vitro Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 4-Bromoestra-1,3,5(10)-triene-3,17-diol resulted in increased cell proliferation comparable to estradiol treatment. However, the compound's prolonged action suggested enhanced receptor affinity .
- Sulfatase Inhibition : In another investigation focusing on STS inhibition, 4-Bromoestra-1,3,5(10)-triene-3,17-diol was shown to significantly decrease estrone and estradiol levels in cultured breast tumor cells. This indicates potential for therapeutic applications in hormone-dependent cancers .
Data Table: Biological Activities of 4-Bromoestra-1,3,5(10)-triene-3,17-diol
Propriétés
IUPAC Name |
4-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJCDIBESNMSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936777 | |
Record name | 4-Bromoestra-1,3,5(10)-triene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-83-7 | |
Record name | 4-Bromoestradiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromoestra-1,3,5(10)-triene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.